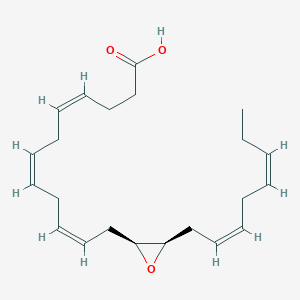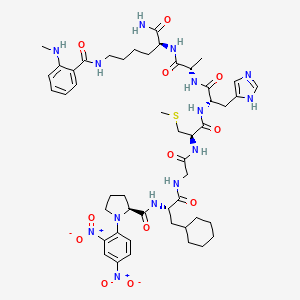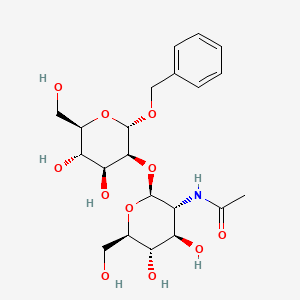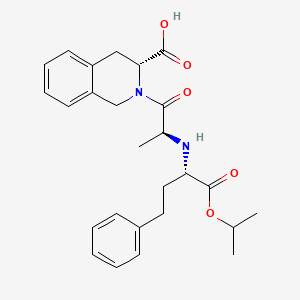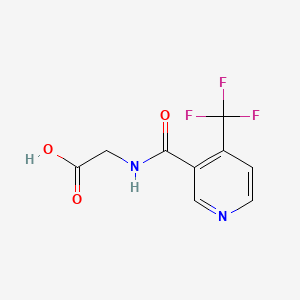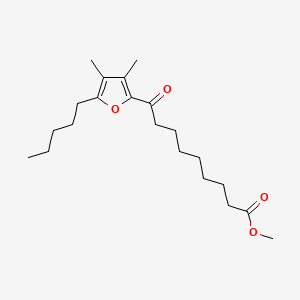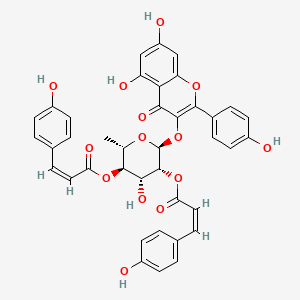![molecular formula C20H22N2O3 B586842 N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 CAS No. 69533-62-6](/img/structure/B586842.png)
N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 is a deuterated derivative of N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-(benzyloxy)-5-methoxyindole. This can be achieved through the reaction of 5-methoxyindole with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Ethyl Linker: The next step involves the introduction of the ethyl linker. This can be done by reacting 6-(benzyloxy)-5-methoxyindole with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydride.
Acetylation: The final step is the acetylation of the amine group to form N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Deuteration: The incorporation of deuterium can be achieved by using deuterated reagents or solvents during the synthesis. For example, deuterated acetic anhydride can be used in the acetylation step to introduce deuterium into the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its deuterated form can be useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 depends on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various cellular processes and pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide: The non-deuterated form of the compound.
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]propionamide: A similar compound with a propionamide group instead of an acetamide group.
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]butyramide: A similar compound with a butyramide group instead of an acetamide group.
Uniqueness
N-[2-[6-(benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 is unique due to the presence of deuterium atoms. Deuterium can alter the compound’s physical, chemical, and biological properties, making it useful for various research applications. The deuterated form can provide insights into reaction mechanisms, improve the stability of the compound, and reduce metabolic degradation in biological systems.
Properties
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)21-9-8-16-12-22-18-11-20(19(24-2)10-17(16)18)25-13-15-6-4-3-5-7-15/h3-7,10-12,22H,8-9,13H2,1-2H3,(H,21,23)/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGNSZLJIIJNT-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)
